molecular formula C15H10OS B12636906 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one CAS No. 921793-16-0

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one

Cat. No.: B12636906
CAS No.: 921793-16-0
M. Wt: 238.31 g/mol
InChI Key: PFSOKBWVFJVATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is an organic compound that features a phenyl group and a thiophene ring. This compound is of interest due to its unique structure, which combines aromatic and heterocyclic elements, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one typically involves the reaction of phenylacetylene with thiophene-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography or recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl or thiophene rings using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Thiophen-2-yl)pent-1-en-4-yn-3-one
  • 5-Phenyl-1-(furan-2-yl)pent-1-en-4-yn-3-one
  • 5-Phenyl-1-(pyridin-2-yl)pent-1-en-4-yn-3-one

Uniqueness

5-Phenyl-1-(thiophen-2-yl)pent-1-en-4-yn-3-one is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct electronic and steric properties

Properties

CAS No.

921793-16-0

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

5-phenyl-1-thiophen-2-ylpent-1-en-4-yn-3-one

InChI

InChI=1S/C15H10OS/c16-14(10-11-15-7-4-12-17-15)9-8-13-5-2-1-3-6-13/h1-7,10-12H

InChI Key

PFSOKBWVFJVATA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)C=CC2=CC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.